molecular formula C24H48O2 B1593889 Docosyl acetate CAS No. 822-26-4

Docosyl acetate

Cat. No.: B1593889
CAS No.: 822-26-4
M. Wt: 368.6 g/mol
InChI Key: AWYRDXDPCQRJHE-UHFFFAOYSA-N
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Description

Docosyl acetate, also known as acetic acid docosyl ester, is a long-chain fatty acid ester with the molecular formula C24H48O2. It is a derivative of docosanol, a saturated fatty alcohol containing 22 carbon atoms. This compound is commonly used in various industrial applications, including cosmetics and pharmaceuticals, due to its emollient and stabilizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosyl acetate can be synthesized through the esterification of docosanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In industrial settings, this compound is produced by reacting docosanol with acetic anhydride in the presence of a catalyst. This method is preferred due to its higher efficiency and yield. The reaction is conducted at elevated temperatures, and the resulting product is purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Docosyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of docosanol and acetic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

Major Products Formed:

Scientific Research Applications

Docosyl acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Docosanol: A saturated fatty alcohol used as an antiviral agent.

    Behenyl acetate: Another long-chain fatty acid ester with similar emollient properties.

Comparison: Docosyl acetate is unique in its dual role as both an emollient and an antiviral agent. While docosanol is primarily used for its antiviral properties, this compound offers additional benefits in cosmetic formulations due to its ester structure, which enhances its moisturizing and skin-conditioning effects .

Properties

IUPAC Name

docosyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(2)25/h3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYRDXDPCQRJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231613
Record name 1-Docosanol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-26-4
Record name 1-Docosanol, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Docosanol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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